
Ethyl mesitylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl mesitylcarbamate can be synthesized through the reaction of mesitylene with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid by-product. The general reaction scheme is as follows: [ \text{Mesitylene} + \text{Ethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally benign solvents and catalysts, such as dimethyl carbonate and iron-based catalysts, can further enhance the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl mesitylcarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted carbamates and amines, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Ethyl mesitylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed carbamate hydrolysis.
Industry: It is used in the production of polymers and as a stabilizer in various formulations
Mécanisme D'action
Ethyl mesitylcarbamate can be compared with other carbamate esters, such as methyl carbamate and phenyl carbamate. While all these compounds share a common carbamate functional group, this compound is unique due to the presence of the mesityl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific applications where other carbamates may not be suitable .
Comparaison Avec Des Composés Similaires
- Methyl carbamate
- Phenyl carbamate
- Ethyl N-methylcarbamate
Ethyl mesitylcarbamate stands out due to its enhanced stability and reactivity, making it a versatile compound in various chemical and industrial processes.
Propriétés
Numéro CAS |
51977-16-3 |
|---|---|
Formule moléculaire |
C12H17NO2 |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
ethyl N-(2,4,6-trimethylphenyl)carbamate |
InChI |
InChI=1S/C12H17NO2/c1-5-15-12(14)13-11-9(3)6-8(2)7-10(11)4/h6-7H,5H2,1-4H3,(H,13,14) |
Clé InChI |
WYIPHACQNKZRMS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=C(C=C(C=C1C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



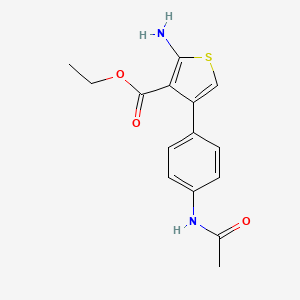
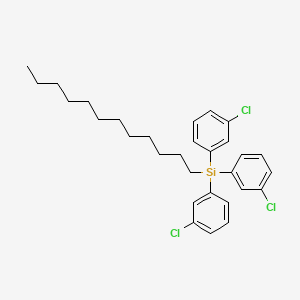


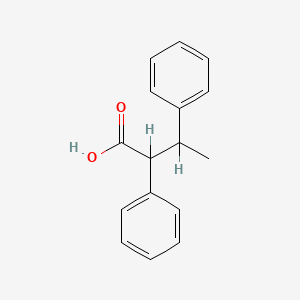

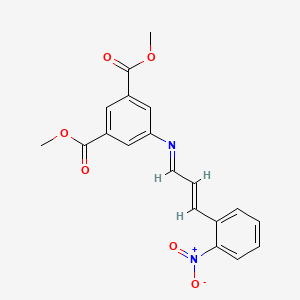
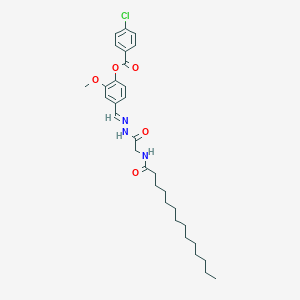
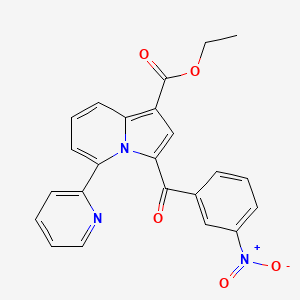

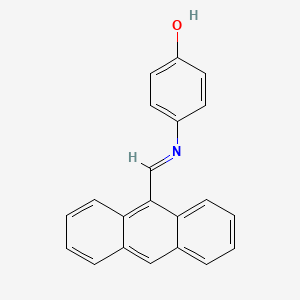

![1-[2-(diethylamino)ethyl]-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one](/img/structure/B11955778.png)
